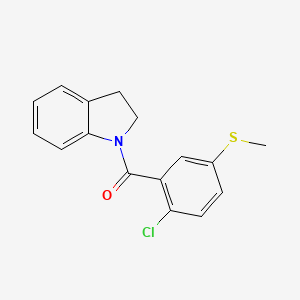

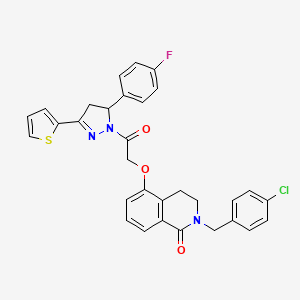

![molecular formula C25H23N3O2 B2362133 2-amino-3-[(4-ethylphenyl)carbonyl]-N-(2-methylphenyl)indolizine-1-carboxamide CAS No. 903278-67-1](/img/structure/B2362133.png)

2-amino-3-[(4-ethylphenyl)carbonyl]-N-(2-methylphenyl)indolizine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Indolizine is a nitrogen-containing heterocycle that has a variety of potential biological activities . Many approaches for their synthesis have been developed . Among them, radical-induced synthetic approaches are receiving increasing attention owing to their unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .Scientific Research Applications

Synthesis and Chemical Reactivity

Indolizine derivatives are notable for their synthesis through innovative chemical reactions. A notable method involves a one-pot domino reaction, allowing for the efficient synthesis of indolizine-1-carboxamide derivatives. This process demonstrates the versatility and reactivity of the indolizine core, facilitating the creation of a wide array of derivatives with potential for varied applications (Ziyaadini et al., 2011).

Biological Activities

Indolizine derivatives have been explored for their biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. For instance, certain indolizine-1-carboxamide derivatives exhibit significant in vitro activity against tuberculosis, cancer cells, and bacterial strains. Such studies underscore the therapeutic potential of these compounds, highlighting their relevance in medicinal chemistry and drug discovery processes (Mahanthesha et al., 2022).

Potential Applications in Tropical Diseases

Research into indolizine derivatives also extends to their potential application in addressing tropical diseases. The strategic design and synthesis of isoxazoline indolizine amide compounds, for example, have been geared towards combating diseases prevalent in tropical regions, indicating the adaptability of indolizine frameworks for targeted therapeutic applications (Zhang et al., 2014).

Antitumor Activity

Moreover, the synthesis and structural elucidation of indolizine derivatives have facilitated the evaluation of their antitumor activities. Certain compounds within this class have been shown to inhibit the proliferation of cancer cell lines, reinforcing the potential of indolizine derivatives in oncology research (Hao et al., 2017).

properties

IUPAC Name |

2-amino-3-(4-ethylbenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O2/c1-3-17-11-13-18(14-12-17)24(29)23-22(26)21(20-10-6-7-15-28(20)23)25(30)27-19-9-5-4-8-16(19)2/h4-15H,3,26H2,1-2H3,(H,27,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIMGHKJWFYSKDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-3-[(4-ethylphenyl)carbonyl]-N-(2-methylphenyl)indolizine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-3-[(cyclopropylmethyl)sulfanyl]aniline](/img/structure/B2362051.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide](/img/structure/B2362055.png)

![[1-(1-Prop-2-enoylpiperidine-4-carbonyl)piperidin-2-yl]methyl pyrrolidine-1-carboxylate](/img/structure/B2362061.png)

![(E)-3-(4-chloro-3-nitrophenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2362065.png)

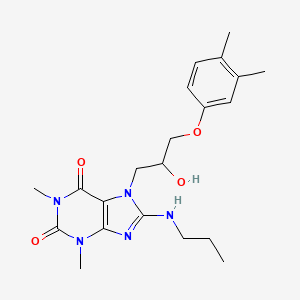

![6-(2,3-Dihydroxypropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2362067.png)

![4-[4-(4-chlorophenyl)piperazin-1-yl]-5H-pyrimido[5,4-b]indole](/img/structure/B2362068.png)

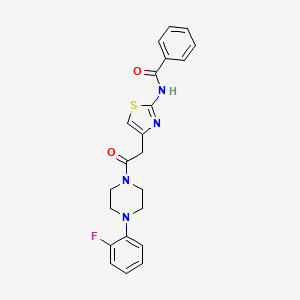

![N-[[4-(3-chlorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide](/img/structure/B2362073.png)